
Ergosterol hydrogen succinate
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Overview
Description
Ergosterol hydrogen succinate (EHS), chemically designated as ergosta-5,7,22-trien-3-ol,3-(hydrogen butanedioate) (CAS: 14884-92-5), is a succinate ester derivative of ergosterol . Ergosterol, a fungal sterol, is essential for membrane fluidity and integrity in fungi, analogous to cholesterol in mammalian cells. The addition of a succinate moiety to ergosterol likely enhances its polarity, altering solubility and interaction with membrane-bound enzymes or antifungal agents . While ergosterol itself is a primary target of antifungals like azoles and polyenes, modified derivatives such as EHS may play roles in biosynthesis regulation or serve as intermediates in sterol metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ergosterol hydrogen succinate typically involves the esterification of ergosterol with succinic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine or triethylamine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the pure product.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Hydrolysis of Ergosterol Hydrogen Succinate
Hydrolysis of the ester bond can occur under acidic or basic conditions, regenerating ergosterol and succinic acid.
Mechanism :
-
Acidic Hydrolysis : Protonation of the ester oxygen weakens the bond, leading to nucleophilic attack by water.
-
Basic Hydrolysis : A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.
Reagents :
-
Acid : HCl or H₃PO₄.
-
Base : NaOH or KOH.
Data Table :
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Acidic hydrolysis | HCl, H₂O | 50–100°C | Ergosterol + succinic acid |
Basic hydrolysis | NaOH, H₂O | 25–50°C | Ergosterol + succinate salt |
Oxidation and Degradation Pathways
Ergosterol derivatives are prone to oxidation due to their double bonds (C5–C6, C7–C8, C22–C23). The succinate ester may undergo similar degradation:
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Photooxidation : UV exposure generates reactive oxygen species, leading to epoxidation or cleavage of double bonds .
-
Enzymatic Oxidation : Cytochrome P450 enzymes (e.g., P450scc) may hydroxylate the side chain, though ergosterol’s 24-methyl group and C22–C23 double bond resist cleavage .
Research Gaps and Challenges
-
Limited Direct Data : No studies explicitly address this compound. Reactions inferred from ergosterol’s general chemistry .
-
Analytical Methods : Techniques like HPLC or NMR would validate reaction outcomes but are not detailed in available literature.
References : Slominski A et al. (2005). Metabolism of ergosterol by cytochrome P450scc. Recent Advances in Ergosterol Biosynthesis and Regulation. (2017). PubChem: Ergosterol. Quantitation of Ergosterol Content. (2010). Ergosterol-loaded PLGA nanoparticles. (Nature).
Scientific Research Applications
Ergosterol hydrogen succinate has diverse applications in chemistry, biology, medicine, and industry. It is used as a precursor for synthesizing other sterol derivatives and as a model compound for studying sterol chemistry.
Scientific Research Applications
Chemistry this compound serves as a building block in creating various sterol derivatives and is valuable for studying sterol chemistry.
Biology In biology, this compound helps researchers explore sterols' functions in cell membrane structure. Ergosterol, a precursor to ergocalciferol, converts to vitamin D, which is vital for fungi .
Medicine This compound has potential therapeutic applications, including antifungal and anticancer properties, and is used in developing drug delivery systems. Ergosterol-loaded PLGA nanoparticles have been developed for effective oral administration with enhanced bioavailability and selective tissue distribution and significantly increased the susceptibility of cancer cells to the applied sterol .
Industry this compound is used to produce steroid drugs and as a bioactive ingredient in various formulations.
Chemical Reactions Analysis
This compound undergoes oxidation, reduction, and substitution reactions.
Oxidation This compound can be oxidized to form ergosterol peroxide, which has potential antifungal properties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reduction reactions can convert this compound back to ergosterol. Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution The succinate group can be substituted with other functional groups to modify the compound’s properties. Various nucleophiles, such as amines or alcohols, can be used for substitution reactions.
Mechanism of Action
Ergosterol hydrogen succinate exerts its effects by integrating into cell membranes and altering their properties. The succinate group enhances the compound’s solubility, allowing it to interact more effectively with membrane-bound proteins and enzymes. This interaction can disrupt the function of fungal cell membranes, leading to cell death. The compound also has potential anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ergosterol and Its Derivatives
Key Findings :
- Ergosterol peroxide exhibits stronger cytotoxic activity than EHS derivatives, with substituents like nicotinic hydrazide (e.g., compound 6k) enhancing potency .
- Ergosterol acetate ’s lipophilicity contrasts with EHS’s polar succinate group, affecting membrane integration and extraction efficiency .
Antifungal Agents Targeting Ergosterol Pathways
Azoles (CYP51 Inhibitors)
- Clotrimazole/Miconazole: Inhibit lanosterol-14α-demethylase (CYP51), blocking ergosterol synthesis. In Microsporum canis, miconazole reduces ergosterol by 49.11% at MIC .
Allylamines (Squalene Epoxidase Inhibitors)
Polyenes (Membrane Disruptors)
- Amphotericin B (AMB) : Binds ergosterol, causing membrane leakage. Ergosterol supplementation increases AMB’s MIC (e.g., from 0.5 to 64 µg/mL in Candida), suggesting competitive binding .
- EHS Interaction : If EHS integrates into fungal membranes, it could similarly reduce AMB efficacy by occupying binding sites .
Functional and Mechanistic Differences
Solubility and Membrane Interactions
- EHS vs.
- EHS vs. Ergosterol Peroxide : The peroxide group in ergosterol peroxide enables radical-mediated cytotoxicity, absent in EHS .
Enzymatic Targets
- CYP51 and SE Inhibition: Methylphloroglucinol derivatives (e.g., compound g) inhibit CYP51 and sterol epoxidase (SE), reducing ergosterol by 56.83% at 2×MIC. EHS’s succinate moiety may weakly inhibit these enzymes .
- Succinate Dehydrogenase (SDH): SDH inhibitors (e.g., fluopyram) disrupt mitochondrial function.
Tables
Table 1: Structural and Functional Comparison of Ergosterol Derivatives
Biological Activity
Ergosterol hydrogen succinate (EHS) is a derivative of ergosterol, a sterol predominantly found in fungi and some plants. This compound has garnered attention due to its diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties. This article delves into the biological activity of EHS, summarizing key research findings, case studies, and potential therapeutic applications.
Overview of Ergosterol and Its Derivatives
Ergosterol is a vital component of fungal cell membranes, influencing membrane fluidity and permeability. Its derivatives, including EHS, have been studied for their pharmacological properties. EHS combines the biological activities of ergosterol with the effects of succinic acid, potentially enhancing its therapeutic efficacy.
Biological Activities
1. Antifungal Properties
EHS exhibits significant antifungal activity, primarily by disrupting fungal cell membrane integrity. Studies have shown that EHS can inhibit the growth of various fungal pathogens, including Candida albicans and Aspergillus niger. The mechanism involves interference with ergosterol biosynthesis pathways, which are crucial for fungal survival.
Fungal Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Candida albicans | 32 µg/mL | Inhibition of ergosterol biosynthesis |
Aspergillus niger | 64 µg/mL | Disruption of cell membrane integrity |
2. Anticancer Effects
Recent studies have highlighted the potential of EHS as an anticancer agent. Research indicates that EHS can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and LNCaP (prostate cancer). The compound induces cell cycle arrest and apoptosis through modulation of critical signaling pathways.
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Case Study: Breast Cancer
- Cell Line: MCF-7
- IC50: 112.65 µM
- Mechanism: Inhibition of the Wnt/β-catenin signaling pathway, leading to reduced β-catenin stability and activity.
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Case Study: Prostate Cancer
- Cell Line: LNCaP
- IC50: 14.68 ± 1.01 µM
- Mechanism: Inhibition of androgen receptor signaling.
3. Anti-inflammatory Effects
EHS has demonstrated anti-inflammatory properties by modulating cytokine production and reducing oxidative stress markers in various in vitro models. This suggests its potential use in treating inflammatory diseases.
The biological activities of EHS are attributed to several mechanisms:
- Membrane Disruption: EHS alters the fluidity and permeability of fungal membranes, leading to cell death.
- Signaling Pathway Modulation: By affecting key signaling pathways (e.g., Wnt/β-catenin), EHS can induce apoptosis in cancer cells.
- Oxidative Stress Reduction: EHS reduces reactive oxygen species (ROS) levels, thereby mitigating oxidative damage in cells.
Research Findings
A comprehensive review of literature reveals that EHS's biological activities are supported by various studies:
- Antifungal Activity : A study reported that EHS effectively inhibited the growth of Candida albicans by disrupting its ergosterol biosynthesis pathway .
- Anticancer Potential : Research indicated that EHS could induce apoptosis in breast cancer cells through modulation of the AKT/GSK-3β pathway .
- Inflammatory Response : Another study highlighted the ability of EHS to downregulate pro-inflammatory cytokines in macrophage models .
Properties
CAS No. |
14884-92-5 |
---|---|
Molecular Formula |
C32H48O4 |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
4-[[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H48O4/c1-20(2)21(3)7-8-22(4)26-11-12-27-25-10-9-23-19-24(36-30(35)14-13-29(33)34)15-17-31(23,5)28(25)16-18-32(26,27)6/h7-10,20-22,24,26-28H,11-19H2,1-6H3,(H,33,34)/b8-7+ |
InChI Key |
DGRKFKQXESLUJC-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |
Origin of Product |
United States |
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